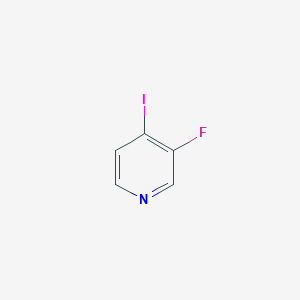

3-Fluoro-4-Iodopyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLUTDVOKZOXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451318 | |

| Record name | 3-Fluoro-4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-75-3 | |

| Record name | 3-Fluoro-4-Iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Fluoro-4-Iodopyridine, a key building block in the development of various pharmaceutical compounds. This document details the primary synthetic route, purification protocols, and characterization data to support researchers in its efficient preparation and use.

Introduction

This compound (CAS No. 22282-75-3) is a halogenated pyridine (B92270) derivative with the molecular formula C₅H₃FIN and a molecular weight of 222.99 g/mol .[1][2][3][4] Its unique electronic properties, stemming from the presence of both a fluorine and an iodine atom on the pyridine ring, make it a valuable intermediate in medicinal chemistry and organic synthesis.[5][6][7] The compound typically appears as an off-white to crystalline solid with a melting point in the range of 85-89 °C.[3][4][7] Commercially available sources often provide it with a purity of over 97%.[5][7]

Synthesis of this compound

The most prevalent and practical method for the synthesis of this compound is a Sandmeyer-type reaction, commencing from the readily available precursor, 3-fluoro-4-aminopyridine. This multi-step process involves the diazotization of the primary amine followed by an iodination reaction.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic route to this compound from 3-fluoro-4-aminopyridine.

Experimental Protocol: Diazotization and Iodination

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[8][9][10]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Fluoro-4-aminopyridine | 112.11 | 50 | 5.61 g |

| Sulfuric Acid (98%) | 98.08 | - | 25 mL |

| Water (deionized) | 18.02 | - | 50 mL |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 55 | 3.80 g |

| Potassium Iodide (KI) | 166.00 | 75 | 12.45 g |

| Dichloromethane (B109758) (DCM) | 84.93 | - | 150 mL |

| Sodium Bicarbonate (aq, sat.) | 84.01 | - | As needed |

| Sodium Thiosulfate (B1220275) (aq, 10%) | 158.11 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.

-

To this cooled acidic solution, add 5.61 g (50 mmol) of 3-fluoro-4-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Iodination Reaction:

-

Prepare a solution of 12.45 g (75 mmol) of potassium iodide in 25 mL of deionized water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and colored impurities. The two primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Caption: General workflow for the purification and characterization of this compound.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying moderate to large quantities of the product. The choice of solvent is critical for successful purification.

Solvent Selection:

| Solvent/Solvent System | Suitability |

| Hexane (B92381)/Ethyl Acetate (B1210297) | A mixture of hexane and ethyl acetate is a good candidate for recrystallization. |

| Ethanol (B145695)/Water | A mixture of ethanol and water can also be effective. |

| Toluene | Toluene can be used as a single solvent for recrystallization. |

Procedure (using Hexane/Ethyl Acetate):

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Quantitative Data:

| Parameter | Value |

| Expected Yield | 70-85% |

| Purity (by NMR) | >98% |

| Melting Point | 85-89 °C |

Experimental Protocol: Column Chromatography

For obtaining very high purity material, especially for smaller scales, flash column chromatography is the preferred method.[1][11][12][13]

Materials:

| Component | Specification |

| Stationary Phase | Silica (B1680970) gel (230-400 mesh) |

| Mobile Phase | A gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 80:20) |

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

-

Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

-

Elute the column with the gradient of Hexane/Ethyl Acetate, starting with the less polar mixture.

-

Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Expected Yield | 50-70% |

| Purity (by NMR) | >99% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): Three signals in the aromatic region are expected, corresponding to the three protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR (in CDCl₃): Five signals are expected for the five carbon atoms of the pyridine ring. The signals for the carbons bearing the fluorine and iodine atoms will show characteristic chemical shifts and C-F coupling constants.

Melting Point:

The melting point of the purified this compound should be sharp and within the literature range of 85-89 °C.[3][4][7] A broad melting range would indicate the presence of impurities.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and purification of this compound. The Sandmeyer-type reaction of 3-fluoro-4-aminopyridine provides a straightforward route to the desired product. Subsequent purification by either recrystallization or column chromatography can yield material of high purity suitable for use in demanding applications in drug discovery and development. The provided protocols and data will aid researchers in the efficient preparation of this important synthetic intermediate.

References

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 22282-75-3 [sigmaaldrich.com]

- 4. mt.com [mt.com]

- 5. Nazarbayev University | Virtual tour generated by Panotour [nu.edu.kz]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. ossila.com [ossila.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. columbia.edu [columbia.edu]

- 13. orgsyn.org [orgsyn.org]

- 14. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-Iodopyridine, a key building block in pharmaceutical and materials science research. This document details its fundamental characteristics, provides robust experimental protocols for their determination, and outlines a common synthetic route.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃FIN | |

| Molecular Weight | 222.99 g/mol | [1] |

| Appearance | Cream to beige crystalline powder or crystals | [1] |

| Melting Point | 85-89 °C | |

| Boiling Point | 203.1 ± 20.0 °C (Predicted) | [1] |

| Density | 2.046 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.43 ± 0.18 (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for solid organic compounds.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (approximately 10-20 °C/minute) to obtain an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new capillary tube with the sample and place it in the apparatus.

-

Heat the sample at a slower rate, approximately 1-2 °C/minute, when the temperature is within 15-20 °C of the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

Determination of Boiling Point (Predicted Value)

As this compound is a solid at room temperature with a relatively high predicted boiling point, direct determination by standard laboratory distillation is not typical. The cited boiling point is a predicted value. Experimental determination would require specialized equipment for distillation under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.

Determination of Density (Predicted Value)

The provided density is a predicted value. Experimental determination for a solid can be performed using gas pycnometry, which measures the volume of the solid by displacing an inert gas.

Determination of pKa (Predicted Value)

The reported pKa is a predicted value. Experimental determination can be carried out using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol Outline:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., methanol/water) due to its limited water solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, chloroform, ethyl acetate, methanol, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture to determine if the solid has dissolved completely, partially, or not at all.

-

Record the solubility as soluble, partially soluble, or insoluble.

-

Repeat the procedure for each solvent. To assess solubility in acidic and basic aqueous solutions, use 5% HCl and 5% NaOH respectively, which can indicate the basicity of the pyridine (B92270) nitrogen.

Synthesis and Purification

This compound is a valuable synthetic intermediate.[2] One common application is in Suzuki coupling reactions to form carbon-carbon bonds.[2]

Synthesis via Suzuki Coupling (Illustrative Example)

A common use of this compound is as a substrate in Suzuki coupling reactions. For instance, it can be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a substituted fluoropyridine.[2]

Caption: Suzuki coupling of this compound.

Purification by Recrystallization

Objective: To purify crude this compound by removing impurities.

Apparatus:

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Vacuum source

-

Appropriate solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excess solvent.

-

If the solution is colored and the pure compound is known to be colorless, activated charcoal can be added to the hot solution to remove colored impurities. The solution should then be hot filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur during this time.

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Allow the crystals to dry completely under vacuum. The purity can then be assessed by melting point determination.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of this compound.

Caption: Workflow for Physicochemical Characterization.

References

In-Depth Technical Guide: 3-Fluoro-4-Iodopyridine (CAS: 22282-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-Iodopyridine is a halogenated pyridine (B92270) derivative that serves as a critical building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, allows for selective and versatile functionalization. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the synthesis of bioactive molecules such as Eudistomin T and β-carbolines. Detailed experimental protocols, spectroscopic data, and safety information are also presented to support its use in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white powder or crystalline fibers.[1] It is characterized by the physical and chemical properties summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22282-75-3 | [1] |

| Molecular Formula | C₅H₃FIN | [1] |

| Molecular Weight | 222.99 g/mol | [1] |

| Melting Point | 85 - 89 °C | [1] |

| Appearance | Off-White Powder/Fibres | [1] |

| Purity | >97% | [1] |

| Solubility | Soluble in common organic solvents. | |

| SMILES | Fc1cnccc1I | |

| InChI | 1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H |

Synthesis

Conceptual Synthesis Workflow:

Figure 1: Conceptual synthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| H-2 | ~8.2-8.4 | d | J(H-2, H-6) |

| H-5 | ~7.2-7.4 | t | J(H-5, H-6), J(H-5, F) |

| H-6 | ~8.0-8.2 | dd | J(H-6, H-5), J(H-6, F) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative fluorine and iodine atoms will show characteristic shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~148-152 |

| C-3 | ~155-160 (C-F) |

| C-4 | ~90-95 (C-I) |

| C-5 | ~125-130 |

| C-6 | ~140-145 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-F and C-I bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C and C=N stretching |

| 1250 - 1000 | C-F stretching |

| 600 - 500 | C-I stretching |

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI), will show a prominent molecular ion peak (M⁺) at m/z 223. The fragmentation pattern will likely involve the loss of iodine and fluorine atoms or the entire pyridine ring.

| m/z | Interpretation |

| 223 | [M]⁺ (Molecular ion) |

| 96 | [M - I]⁺ (Loss of iodine) |

| 77 | [C₅H₃F]⁺ (Fluoropyridyl cation) |

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of complex heterocyclic molecules. The differential reactivity of the C-I and C-F bonds allows for selective transformations. The C-I bond is particularly susceptible to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the C-I bond is selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Reaction Workflow:

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Synthesis of Eudistomin T

This compound is a key starting material in the synthesis of the marine antibiotic Eudistomin T. The synthesis involves an initial Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation and cyclization to form the final β-carboline structure.[1]

Synthesis of β-Carbolines

β-carbolines are a class of indole (B1671886) alkaloids with a wide range of biological activities, including anti-cancer and neuro-enhancement properties.[1] this compound serves as a valuable precursor for the synthesis of various substituted β-carbolines, allowing for the exploration of structure-activity relationships.

Biological Activity of Downstream Products: β-Carboline Signaling

While this compound itself is not known to be biologically active, the β-carboline derivatives synthesized from it have been shown to exert their effects through various signaling pathways. For instance, certain β-carbolines exhibit anti-cancer activity by inducing apoptosis through the modulation of the p53 and MAPK signaling pathways.

Figure 3: A putative signaling pathway for β-carboline-induced apoptosis.

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion 1B | GHS05 | Danger | H314 |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its unique reactivity profile enables the selective formation of carbon-carbon bonds, providing access to a wide range of novel molecular architectures with potential therapeutic applications. This technical guide has summarized the key properties, synthetic utility, and safety considerations for this compound, providing a foundation for its effective use in research and drug development. Further investigation into its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in the discovery of new medicines.

References

Spectral Analysis of 3-Fluoro-4-Iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key chemical intermediate, 3-Fluoro-4-Iodopyridine. This document details the available Nuclear Magnetic Resonance (NMR) data and provides predicted Infrared (IR) and Mass Spectrometry (MS) characteristics. Furthermore, it outlines the detailed experimental protocols typically employed for acquiring such spectral data, serving as a valuable resource for researchers in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | 8.25 | d | 4.8 | H-2 |

| 8.10 | dd | 8.4, 1.8 | H-6 | |

| 7.55 | t | 8.4 | H-5 | |

| ¹³C | 159.2 | d | 258.0 | C-3 |

| 151.8 | d | 5.0 | C-2 | |

| 142.0 | d | 20.0 | C-6 | |

| 132.5 | d | 2.0 | C-5 | |

| 95.7 | d | 4.0 | C-4 | |

| ¹⁹F | -118.3 | s | - | F-3 |

Note: The NMR data presented above is based on experimental findings reported in the PhD Thesis of Dr. Thomas Brégent, "Hétérocycles polyfonctionnalisés par lithiation : de la diversité structurale à la découverte de nouvelles entités chimiques," Université de Rouen, 2022.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1600-1550 | Strong | C=C stretching (aromatic ring) |

| ~1470-1420 | Strong | C=N stretching (aromatic ring) |

| ~1250-1180 | Strong | C-F stretching |

| ~1100-1000 | Medium | C-H in-plane bending |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-I stretching |

Note: The IR data is predicted based on characteristic absorption frequencies for similar functional groups and halogenated pyridines. Experimental data is not currently available in public spectral databases.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 223 | 100 | [M]⁺ (Molecular Ion) |

| 127 | ~30 | [I]⁺ |

| 96 | Variable | [M-I]⁺ |

| 78 | Variable | [C₅H₃FN-F]⁺ or [C₅H₄N]⁺ fragment |

Note: The mass spectrometry data is predicted. The molecular ion peak [M]⁺ is expected at an m/z of 223, corresponding to the monoisotopic mass of this compound. Fragmentation patterns are predicted based on the lability of the C-I bond.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, multiplicities, and coupling constants of its ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. A wider spectral width (e.g., 0 to 200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

¹⁹F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. The spectral width will depend on the chemical environment of the fluorine atom but is generally large.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and provide structural information.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoro-4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine and an iodine atom on the pyridine (B92270) ring, make it a versatile substrate for a variety of chemical transformations. The fluorine atom at the 3-position significantly influences the electron density of the pyridine ring, while the iodine atom at the 4-position serves as an excellent leaving group in numerous cross-coupling reactions. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, experimental protocols, and visual representations of its chemical behavior.

Physicochemical Properties and Stability

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃FIN | |

| Molecular Weight | 222.99 g/mol | |

| Appearance | Off-white to light yellow solid/crystals | [1] |

| Melting Point | 85-89 °C | [1] |

| Purity | >97% | [2] |

| Storage Temperature | 2-8 °C, under inert gas | [1] |

Stability Profile:

This compound is generally stable under recommended storage conditions, which include refrigeration and an inert atmosphere.[1] However, like many halogenated heterocyclic compounds, it is sensitive to light and moisture. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the primary site of reactivity and potential degradation.[3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly reactive carbon-iodine bond at the 4-position. This site readily participates in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of highly functionalized pyridine derivatives. The fluorine atom at the 3-position, while generally unreactive in these cross-coupling reactions, modulates the reactivity of the pyridine ring through its electron-withdrawing nature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and their derivatives. A notable application is in the synthesis of the antibiotic Eudistomin T.[2][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While the specific conditions for the synthesis of Eudistomin T are detailed in the cited literature, a general protocol for the Suzuki-Miyaura coupling of a halo-pyridine is as follows:

-

To a reaction vessel, add the this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography.

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is expected to be a highly suitable substrate for this reaction due to the reactive C-I bond.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira coupling of a halo-pyridine is as follows:

-

In a reaction flask, dissolve the this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.10 eq.).

-

Add a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, which can also serve as the solvent.

-

The reaction mixture is degassed and then stirred under an inert atmosphere at room temperature or with gentle heating until completion.

-

After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic extracts are combined, dried, and concentrated.

-

The crude product is purified by column chromatography.

Signaling Pathway Diagram for Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Studies on the closely related 2-fluoro-4-iodopyridine (B1312466) have shown that selective C-N bond formation occurs exclusively at the 4-position, highlighting the preferential reactivity of the C-I bond in the presence of a C-F bond.[6] This selectivity is anticipated to be the same for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of a halo-pyridine is as follows:

-

A reaction tube is charged with this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 eq.), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand) (0.02-0.10 eq.), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-3.0 eq.).

-

The tube is sealed and the atmosphere is replaced with an inert gas.

-

A dry, degassed solvent such as toluene, dioxane, or THF is added.

-

The reaction mixture is heated with stirring at a temperature typically ranging from 80 to 120 °C until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl or N-alkyl pyridine.

Experimental Workflow Diagram for Buchwald-Hartwig Amination

Caption: Step-by-step workflow for a Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. Its reactivity is characterized by the selective functionalization of the carbon-iodine bond at the 4-position through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The fluorine atom at the 3-position, while generally unreactive under these conditions, plays a crucial role in modulating the electronic properties of the pyridine ring. Proper handling and storage are essential to maintain its stability and ensure successful synthetic outcomes. This guide provides researchers with the foundational knowledge and procedural outlines to effectively utilize this compound in their synthetic endeavors. Further research into the quantitative aspects of its stability and reactivity in a broader range of transformations will undoubtedly expand its utility in the development of novel chemical entities.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-iodopyridine is a halogenated pyridine (B92270) derivative with significant applications as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] A thorough understanding of its molecular structure and conformational preferences is crucial for predicting its reactivity, designing novel synthetic routes, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon available data for the parent molecule and related substituted pyridines to infer its geometric parameters. While direct experimental determination of the crystal structure of this compound is not extensively documented in publicly available literature, this guide synthesizes theoretical considerations and spectroscopic data from analogous compounds to present a robust model of its structure.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry. The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of pyridine-based compounds. This compound, with its distinct substitution pattern, offers unique synthetic handles for cross-coupling reactions and other transformations, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The spatial arrangement of the fluorine and iodine atoms relative to the nitrogen atom in the pyridine ring dictates the molecule's dipole moment, electrostatic potential, and ultimately its intermolecular interactions.

Molecular Structure

The molecular structure of this compound is characterized by a planar aromatic pyridine ring substituted with a fluorine atom at the 3-position and an iodine atom at the 4-position. The fundamental properties of this molecule are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃FIN | [3] |

| Molecular Weight | 222.99 g/mol | [4] |

| CAS Number | 22282-75-3 | [5] |

| Appearance | Off-white to white crystals or powder | [5] |

| Melting Point | 85-89 °C | [5] |

| SMILES | C1=C(C=NC=C1F)I | [5] |

| InChI Key | MSLUTDVOKZOXTA-UHFFFAOYSA-N | [3] |

Geometric Parameters

The pyridine ring is expected to be planar. The C-F bond length will be influenced by the electronegativity of the fluorine atom and its interaction with the aromatic system. Similarly, the C-I bond length will be significantly larger due to the larger atomic radius of iodine. The bond angles within the pyridine ring are expected to show minor deviations from the ideal 120° of a regular hexagon due to the presence of the heteroatom and the substituents.

Table 2: Estimated Geometric Parameters of this compound

| Parameter | Estimated Value (Å or °) | Basis for Estimation |

| C-F Bond Length | ~1.35 Å | Based on computational studies of 3-fluoropyridine (B146971), which show C-F bond lengths in this range. The electronic environment is similar.[7] |

| C-I Bond Length | ~2.10 Å | Inferred from the crystal structure of 4-iodopyridine (B57791) and other organo-iodine compounds.[8] |

| C-N Bond Lengths | ~1.34 Å | Similar to pyridine, with minor perturbation from the substituents. Microwave spectroscopy of pyridine provides precise C-N bond lengths.[6] |

| C-C Bond Lengths | ~1.39 - 1.40 Å | Consistent with the aromatic nature of the pyridine ring. Studies on pyridine and its derivatives confirm this range.[6] |

| ∠C-C-F Angle | ~120° | Expected to be close to the ideal sp² bond angle, with minor deviations due to steric and electronic effects of the adjacent iodine atom. |

| ∠C-C-I Angle | ~120° | Similar to the C-C-F angle, expected to be close to 120°. |

| Ring Angles | ~117° - 124° | The internal angles of the pyridine ring will deviate from 120° due to the C-N bonds and the influence of the substituents, as observed in the structure of pyridine itself.[6] |

Conformation

Due to the rigid, planar nature of the aromatic pyridine ring, this compound does not exhibit significant conformational isomerism in the traditional sense of bond rotation leading to different spatial arrangements of atoms. The molecule is expected to be essentially planar, with the fluorine and iodine atoms lying in the same plane as the pyridine ring.

The primary conformational aspect to consider would be the orientation of the molecule in a crystal lattice or its interaction with other molecules in solution, which will be dictated by intermolecular forces such as dipole-dipole interactions and potential halogen bonding.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is lacking, the following established techniques are the standard methods for determining the molecular structure and conformation of such compounds.

X-ray Crystallography

This technique provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

-

Protocol:

-

Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, hexane, or a mixture).

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.[9]

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.[10]

-

Protocol:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: The molecular beam is crossed with a high-energy beam of electrons.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern, which is a function of the scattering angle, is analyzed to extract information about the internuclear distances in the molecule. This information is then used to build a model of the molecular geometry.[10]

-

Microwave Spectroscopy

This technique measures the rotational transitions of molecules in the gas phase and provides highly accurate information about the moments of inertia, from which the molecular geometry can be derived.[6]

-

Protocol:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: The absorption of microwaves at specific frequencies corresponding to rotational transitions is detected.

-

Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. By analyzing the rotational constants of different isotopologues (e.g., containing ¹³C or ¹⁵N), a precise molecular structure can be determined.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily used for determining connectivity, NMR spectroscopy, particularly ¹⁹F NMR, can provide through-space and through-bond coupling information (e.g., NOE and J-coupling) that can help infer conformational preferences and relative orientations of substituents.[11][12]

-

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: Chemical shifts, coupling constants (J-couplings), and for more detailed analysis, 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are analyzed to confirm the chemical structure and potentially provide insights into the spatial proximity of atoms. The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to the local electronic environment.[12][13]

-

Visualization of Structural Relationships

The following diagrams illustrate the logical relationships in the molecular structure of this compound.

Caption: Relationship between the pyridine core, substituents, and resulting molecular properties.

Caption: Experimental workflow for the structural determination of this compound.

Conclusion

While direct experimental structural data for this compound is not prevalent in the existing literature, a reliable model of its molecular structure and conformation can be constructed through the analysis of related compounds. The molecule is anticipated to be planar, with geometric parameters influenced by the electronegativity and size of the fluorine and iodine substituents. The information and methodologies presented in this guide provide a strong foundation for researchers working with this important synthetic building block, enabling more informed decisions in drug design and development. Further experimental studies, particularly X-ray crystallography and gas-phase techniques, are warranted to precisely define its structural parameters and provide deeper insights into its chemical behavior.

References

- 1. rsc.org [rsc.org]

- 2. Nazarbayev University | Virtual tour generated by Panotour [nu.edu.kz]

- 3. This compound | C5H3FIN | CID 10998636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-氟-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Microwave Determination of the Structure of Pyridine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: Solubility of 3-Fluoro-4-Iodopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. Its substitution pattern makes it a versatile intermediate in cross-coupling reactions and other organic transformations. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Optimal reaction conditions, efficient purification through recrystallization, and the development of stable formulations are all highly dependent on accurate solubility data.

This guide provides an overview of the known qualitative solubility of this compound and presents a detailed experimental protocol for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide equips researchers with the methodology to generate this critical data in-house.

Qualitative Solubility Data

While precise quantitative data is scarce, qualitative assessments have indicated the solubility of this compound in a few common organic solvents. This information provides a preliminary basis for solvent selection in various applications.

| Solvent | Qualitative Solubility | Source |

| Chloroform | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Methanol | Soluble | [1] |

| Water | Not Known | [2] |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes

3.2. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a syringe filter. This step is crucial to ensure that no solid particles are transferred.

-

-

Mass Determination of Dissolved Solute:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is fully evaporated, dry the remaining solid (this compound) to a constant mass in an oven at a temperature below its melting point (85-89 °C).

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

In-Depth Technical Guide on 3-Fluoro-4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of 3-Fluoro-4-Iodopyridine, a key building block in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a dihalogenated heterocyclic compound utilized as a molecular scaffold in the development of active pharmaceutical ingredients (APIs).[1][2] Its physical and chemical characteristics are crucial for its application in synthetic protocols.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 85-89 °C | [1][2] |

| Molecular Weight | 222.99 g/mol | [1][2] |

| CAS Number | 22282-75-3 | [1][2] |

| Molecular Formula | C₅H₃FIN | [1] |

| Purity | >97% | [2] |

| Appearance | Off-White Powder/Fibres | [2] |

Experimental Protocols

A precise determination of the melting point is critical for verifying the purity of a substance. Below is a standard experimental protocol for determining the melting point of this compound.

Melting Point Determination Protocol

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of crystalline this compound onto a clean, dry watch glass.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to quickly determine a rough range.

-

Slow Heating for Accuracy: For a precise measurement, begin heating the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

Repeatability: For ensuring accuracy, it is advisable to repeat the measurement with a fresh sample and a new capillary tube.

Synthetic Applications and Logical Workflow

This compound serves as a crucial precursor in the synthesis of various biologically active molecules, including the antibiotic Eudistomin T and various β-carboline derivatives which have applications in anti-cancer treatments.[2]

Synthesis of Eudistomin T

The synthesis of Eudistomin T from this compound involves a key Suzuki coupling reaction.[1] The logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic pathway of Eudistomin T.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Fluoro-4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and principal applications of 3-Fluoro-4-Iodopyridine, a key building block in pharmaceutical and materials science research. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and utilize it effectively in synthetic protocols.

Compound Identification and Properties

This compound is a dihalogenated heterocyclic compound widely used as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1]

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 4-Iodo-3-fluoropyridine | [3] |

| CAS Number | 22282-75-3 | [3] |

| Molecular Formula | C₅H₃FIN | [2] |

| Molecular Weight | 222.99 g/mol | [3] |

| Physical State | Solid, powder/crystals | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 85 - 89 °C | [4] |

| Boiling Point | 203.1±20.0 °C (Predicted) | [5] |

| Storage Temperature | 2 - 8 °C, under inert gas | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are associated with its corrosive nature.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Signal Word: Danger[3]

Hazard Pictogram:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended for larger quantities. | [4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | [4] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or suit should be considered. | [5] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if ventilation is inadequate or for spill cleanup. | [5] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[4]

Handling, Storage, and Disposal

Safe Handling

-

Avoid inhalation, ingestion, and contact with skin and eyes.[4]

-

Use only in a well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Wash hands thoroughly after handling and before breaks.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

The recommended storage temperature is between 2-8 °C.[5]

-

This product is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Store locked up.[5]

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4] It is recommended to use a licensed professional waste disposal service.[5] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a physician. | [5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. | [4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [5] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 2.1). Avoid breathing dust and contact with the substance.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Application in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and other complex organic molecules. For instance, it is a key reagent in the synthesis of β-carboline derivatives, which have shown promise in anti-cancer and neuro-enhancement research.[1]

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, 4:1)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst to the flask.

-

Add the degassed solvent system to the flask via syringe.

-

Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Biological Relevance and Signaling Pathways

Derivatives of this compound, particularly β-carbolines, have been investigated for their potential as anti-cancer agents. One of the mechanisms of action for some β-carboline derivatives is the inhibition of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The p53 signaling pathway, a critical tumor suppressor pathway, is often interconnected with the cell cycle machinery.

Simplified Signaling Pathway of β-Carboline Derivative Action

The following diagram illustrates a simplified potential mechanism of action for a β-carboline derivative synthesized from this compound, leading to anti-cancer effects.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures. 3-Fluoro-4-iodopyridine is a valuable building block in drug discovery, and its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity.

These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, along with optimized reaction conditions and expected outcomes based on available literature for structurally similar compounds.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpyridine and regenerate the active palladium catalyst.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

-

Anhydrous solvents and reagents are recommended for optimal results.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN))

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for Sonogashira Coupling of this compound

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

-

Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv).

-

Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.

-

Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of substituted fluoropyridines with various terminal alkynes, based on literature data for analogous substrates.[1]

Table 1: Optimized Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |

| Co-catalyst | Copper(I) Iodide (CuI) |

| Base | Triethylamine (Et₃N) |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature to 65 °C |

| Reaction Time | 2 - 16 hours |

Table 2: Representative Yields of Sonogashira Coupling with Substituted Fluoropyridines

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3-Fluoro-4-(phenylethynyl)pyridine | 85-95 |

| 2 | 1-Hexyne | 3-Fluoro-4-(hex-1-yn-1-yl)pyridine | 80-90 |

| 3 | Propargyl alcohol | 3-(3-Fluoropyridin-4-yl)prop-2-yn-1-ol | 75-85 |

| 4 | 4-Ethynylanisole | 3-Fluoro-4-((4-methoxyphenyl)ethynyl)pyridine | 88-98 |

| 5 | (Trimethylsilyl)acetylene | 3-Fluoro-4-((trimethylsilyl)ethynyl)pyridine | 90-99 |

Yields are estimated based on reactions with structurally similar fluoropyridines and may vary depending on the specific reaction conditions and the nature of the alkyne.[1]

Mandatory Visualizations

Sonogashira Catalytic Cycle